3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole
Description
Contextualizing 1,2,4-Oxadiazole (B8745197) Heterocycles in Medicinal Chemistry
Overview of Oxadiazole Isomers and Their Chemical Significance
Oxadiazoles (B1248032) exist in four isomeric forms: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, distinguished by the arrangement of the nitrogen atoms in the ring. nih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their chemical stability and diverse pharmacological profiles. orgsyn.orgresearchgate.net The 1,2,3-oxadiazole isomer is the least explored due to its inherent instability and tendency to undergo ring-opening. nih.gov In contrast, 1,2,5-oxadiazoles have found applications as high-energy density materials and as components in some biologically active compounds. nih.gov The 1,2,4-oxadiazole ring, in particular, is noted for being less aromatic compared to other five-membered heterocyclic systems, a feature that contributes to its unique reactivity and potential for molecular rearrangements. ijpsm.com This characteristic allows for a wide range of chemical modifications, making it a versatile building block in drug discovery. nih.gov
| Isomer | Chemical Structure | Key Characteristics |
|---|---|---|
| 1,2,3-Oxadiazole | [Chemical Structure Image] | Unstable, prone to ring-opening. nih.gov |
| 1,2,4-Oxadiazole | [Chemical Structure Image] | Chemically stable, widely used in medicinal chemistry, acts as a bioisostere. nih.govnih.gov |
| 1,2,5-Oxadiazole (Furazan) | [Chemical Structure Image] | Used in high-energy materials and some bioactive compounds. nih.gov |
| 1,3,4-Oxadiazole | [Chemical Structure Image] | Chemically stable, common in pharmacologically active molecules. orgsyn.orgresearchgate.net |
Role of 1,2,4-Oxadiazoles as Bioisosteres in Drug Design
A significant role of the 1,2,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere for ester and amide groups. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The 1,2,4-oxadiazole ring is particularly useful as a replacement for ester and amide functionalities that are susceptible to hydrolysis by metabolic enzymes. nih.gov This substitution can enhance the metabolic stability and pharmacokinetic profile of a drug candidate, leading to improved therapeutic efficacy. nih.gov The ability of the 1,2,4-oxadiazole heterocycle to participate in hydrogen bonding further supports its role as an effective mimic of the ester and amide linkages. nih.gov
Historical Development and Current Research Interest in 1,2,4-Oxadiazole Chemistry
The synthesis of the 1,2,4-oxadiazole heterocycle was first reported in 1884 by Tiemann and Krüger. nih.gov However, it was not until the mid-20th century that significant interest in its biological activities began to emerge. nih.gov The discovery of its potential as a scaffold in various therapeutic areas has led to a surge in research over the last few decades. nih.gov Modern synthetic methods, including one-pot procedures and microwave-assisted synthesis, have facilitated the efficient production of diverse 1,2,4-oxadiazole derivatives. nih.gov Current research continues to explore the utility of this heterocycle in developing agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system-related applications. nih.govnih.gov The interest in 1,2,4-oxadiazoles for biological applications has seen a significant increase, approximately doubling in the last fifteen years. nih.gov
Importance of Pyrrolidine (B122466) Moiety in Biologically Active Compounds
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. It is a common structural motif found in numerous natural products, particularly alkaloids, and synthetic pharmacologically active agents. Its significance stems from several key features that make it an attractive component for drug design.
The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. The non-planar structure of the ring, often described as undergoing "pseudorotation," contributes to its ability to present substituents in precise spatial orientations. Furthermore, the presence of stereogenic centers in substituted pyrrolidines introduces chirality, which is often a critical determinant of biological activity and target selectivity. The non-essential amino acid L-proline, which contains a pyrrolidine ring, is a frequently used chiral building block in the synthesis of enantiomerically pure compounds. Pyrrolidine-containing compounds have demonstrated a vast array of biological activities, including but not limited to, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.
Research Landscape of 3-Ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-Oxadiazole and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research landscape of its closely related analogues provides significant insights into its potential biological applications, particularly as a muscarinic receptor agonist.
Research into novel 1,2,4-oxadiazole-based muscarinic agonists has identified compounds with a similar structural framework. These agonists are of interest for their potential to penetrate the central nervous system and treat conditions like Alzheimer's disease. nih.govnih.gov A key finding in this area is that the efficacy and binding affinity of these compounds to muscarinic receptors are significantly influenced by the structure of a cationic head group attached to the core molecule. nih.gov
One highly relevant analogue is a compound where a 5-ethyl-1,2,4-oxadiazole core is substituted with 3-hydroxypyrrolidine. This molecule was instrumental in the synthesis of L-670,548, a potent muscarinic receptor "super agonist". nih.gov This demonstrates that the combination of a 5-alkyl-1,2,4-oxadiazole and a pyrrolidine moiety can yield compounds with high efficacy at muscarinic receptors.
The general class of 3,5-disubstituted 1,2,4-oxadiazoles has been widely explored for various therapeutic targets. For instance, different derivatives have been investigated as selective butyrylcholinesterase inhibitors for Alzheimer's disease, positive allosteric modulators of metabotropic glutamate (B1630785) receptors for neuropsychiatric disorders, and as nematicides targeting acetylcholine (B1216132) receptors. nih.govresearchgate.netmdpi.com These studies underscore the versatility of the 1,2,4-oxadiazole scaffold when combined with various cyclic substituents.
The table below summarizes the research context for analogues structurally related to this compound.
| Analogue/Related Compound Class | Biological Target/Activity | Key Research Findings | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-based azabicyclic derivatives | Cortical Muscarinic Receptor Agonists | Efficacy and binding are influenced by the structure and physicochemical properties of the cationic head group. nih.gov | nih.gov |
| 5-Ethyl-1,2,4-oxadiazole substituted with 3-hydroxypyrrolidine | Muscarinic Receptor Agonists (Intermediate for L-670,548) | Demonstrates the potential of this structural combination to create highly potent muscarinic agonists. nih.gov | nih.gov |
| 3,5-Disubstituted 1,2,4-Oxadiazoles | Butyrylcholinesterase Inhibition (Anti-Alzheimer's) | Derivatives show selective inhibition, highlighting the therapeutic potential of the scaffold. nih.govnih.gov | nih.govnih.gov |
| 3,5-Disubstituted 1,2,4-Oxadiazoles | mGlu4 Receptor Positive Allosteric Modulators (Antipsychotic-like properties) | Shows the versatility of the scaffold in targeting CNS receptors. researchgate.net | researchgate.net |
| 3-Phenyl-5-haloalkyl-1,2,4-Oxadiazoles | Acetylcholine Receptor Nematicides | Demonstrates activity at acetylcholine receptors, a target shared by muscarinic agonists. mdpi.com | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJLWYLABWGKB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=N1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246863 | |
| Record name | 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880362-03-8 | |
| Record name | 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880362-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethyl 5 2s 2 Pyrrolidinyl 1,2,4 Oxadiazole and Structural Analogues
Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with methods dating back to the late 19th century. chim.it These classical routes have been refined and supplemented by modern, more efficient protocols. The two most prevalent strategies involve building the ring from an amidoxime (B1450833) precursor, which can be considered a [4+1] approach, or constructing it via a [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.it
Amidoxime-Based Cyclization Reactions
The most widely utilized method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivatives. chim.itnih.gov This pathway typically proceeds through a two-step sequence: an initial O-acylation of the amidoxime followed by a cyclization-dehydration cascade to form the heterocyclic ring. mdpi.comnih.gov While the intermediate O-acylamidoxime can sometimes be isolated, modern methodologies often favor one-pot procedures that combine both steps, enhancing efficiency. nih.govmdpi.comnih.govresearchgate.net
The condensation of amidoximes with various carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters, is a fundamental approach to 1,2,4-oxadiazole synthesis. researchgate.netrsc.org The direct reaction between an amidoxime and a carboxylic acid can be challenging as the basic amidoxime can deprotonate the acid, forming an unreactive carboxylate salt. libretexts.org Therefore, activating the carboxylic acid is often necessary.
One-pot syntheses have been developed to streamline this process. For instance, reacting amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature can produce 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Another one-pot approach employs the Vilsmeier reagent to activate the carboxylic acid group, facilitating its reaction with the amidoxime to yield the target oxadiazole in good to excellent yields. nih.gov High-pressure conditions (10 kbar) have also been shown to promote the reaction between amidoximes and carboxylic acids or their esters without the need for catalysts or other reagents. researchgate.net
Table 1: Examples of Amidoxime Condensation with Carboxylic Acid Derivatives
| Amidoxime Reactant | Carboxylic Acid Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl/Hetaryl Amidoximes | Substituted Indole Esters | Base-catalyzed condensation | Indole-based 3,5-disubstituted 1,2,4-oxadiazoles | researchgate.net |
| Amidoximes | Carboxylic Acid Esters (Methyl/Ethyl) | NaOH/DMSO, Room Temperature | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |
| Amidoximes | Carboxylic Acids | Vilsmeier Reagent | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |
| Amidoximes | Carboxylic Acids / Esters | High Pressure (10 kbar) | 3,5-disubstituted 1,2,4-oxadiazoles | researchgate.net |
To improve reaction efficiency, reduce harshness, and broaden the substrate scope, various catalysts have been introduced into amidoxime-based cyclizations. These catalysts can facilitate either the initial acylation or the subsequent cyclodehydration step.
PTSA-ZnCl₂ : A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is notable for its operational simplicity and tolerance of diverse functional groups on both the amidoxime and nitrile starting materials, providing moderate to excellent yields. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through Lewis acid activation of the amidoxime, facilitating the formation of a nitrile oxide intermediate which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org
TBAF (Tetrabutylammonium Fluoride) : TBAF is effective as a catalyst for the cyclization of pre-formed O-acylamidoximes. nih.gov The fluoride (B91410) ion acts as a strong base in aprotic solvents like THF, accelerating the intramolecular cyclization to the 1,2,4-oxadiazole ring under mild, room-temperature conditions. nih.govresearchgate.net This approach offers the advantages of being swift and having a straightforward work-up. nih.govnih.gov
Pyridine : In the classical reaction between amidoximes and acyl chlorides, which can lead to multiple products, the use of pyridine as a catalyst has been shown to improve the efficacy and selectivity of the synthesis. nih.gov
Table 2: Catalyzed Amidoxime-Based Syntheses of 1,2,4-Oxadiazoles
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| PTSA-ZnCl₂ | Amidoximes and Organic Nitriles | Mild conditions, high yields, broad substrate scope, one-pot procedure. | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| TBAF | O-acylamidoximes | Room temperature reaction, rapid, simple work-up. | nih.govresearchgate.net |
| Pyridine | Amidoximes and Acyl Chlorides | Improves synthesis efficacy and selectivity. | nih.gov |
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile (a dipolarophile) is the other major synthetic route to the 1,2,4-oxadiazole ring. chim.itresearchgate.net This [3+2] cycloaddition approach is advantageous due to the accessibility of the starting materials. acs.org However, the strategy can be limited by the low reactivity of the nitrile's carbon-nitrogen triple bond and the propensity of unstable nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.govacs.org
In this reaction, a nitrile oxide, typically generated in situ from an aldoxime or hydroximoyl halide, reacts with a nitrile to form the 1,2,4-oxadiazole. nih.govnih.gov The reactivity of this cycloaddition is governed by frontier molecular orbital theory. Conventional approaches often require an electron-deficient nitrile to react with an electron-rich nitrile oxide. rsc.org Conversely, an "inverse electron-demand" strategy can be employed, where an electron-deficient nitrile oxide reacts with a common or electron-rich nitrile. rsc.org Despite its utility, the direct cycloaddition often requires harsh reaction conditions unless the nitrile is activated. acs.org
To overcome the low reactivity of nitriles in 1,3-dipolar cycloadditions, metal catalysis has been explored. Coordination of the nitrile to a metal center via its nitrogen atom can significantly activate the C≡N triple bond towards cycloaddition. acs.org
A notable example is the use of platinum(IV) catalysis. Organonitriles coordinated to a platinum(IV) center, as in complexes like [PtCl₄(RCN)₂], show significant activation. nih.gov These activated nitriles react with nitrile oxides under mild conditions to give (1,2,4-oxadiazole)platinum(IV) complexes. acs.orgnih.gov The desired 1,2,4-oxadiazole can then be liberated from the platinum complex almost quantitatively, for instance, by treatment with an excess of pyridine. acs.orgnih.gov This metal-mediated sequence provides an alternative route to 1,2,4-oxadiazoles that allows the reaction to proceed under much milder conditions than the uncatalyzed counterpart. nih.govnih.gov
Table of Compound Names
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| PTSA | p-Toluenesulfonic acid |
| ZnCl₂ | Zinc chloride |
| TBAF | Tetrabutylammonium fluoride |
| DMSO | Dimethyl sulfoxide (B87167) |
| NaOH | Sodium hydroxide (B78521) |
| THF | Tetrahydrofuran (B95107) |
| Pyridine | Pyridine |
Novel and Efficient Synthetic Protocols for Substituted 1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring is a key step in the synthesis of the target compound. Several modern synthetic methods have been developed to improve efficiency, yield, and environmental friendliness.
A novel approach to synthesizing 1,2,4-oxadiazole derivatives involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH). nih.govacs.orgacs.org This method can produce 1,2,4-oxadiazole derivatives in yields of up to 96%. nih.govacs.org The reaction proceeds through the interaction of arenes and nitriles, acting as nucleophiles, with intermediate cationic species formed from the protonation of nitroalkenes in the superacidic medium. nih.govacs.orgacs.org This one-pot synthesis is notable for its high efficiency and the ability to tolerate a variety of substituents on the starting materials, provided they are stable in superacidic conditions. acs.orgnih.gov
| Product | Starting Materials | Yield |
|---|---|---|
| 5-Methyl-3-(2,2,2-trichloro-1-phenylethyl)-1,2,4-oxadiazole | Nitroalkene 1a, Benzene, Acetonitrile (B52724) | 65% |
| 5-Cyclopropyl-3-(2,2,2-trichloro-1-phenylethyl)-1,2,4-oxadiazole | Nitroalkene 1a, Benzene, Cyclopropanecarbonitrile | 35% |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, increased product purity, and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of 1,2,4-oxadiazoles, particularly under solvent-free conditions, offers a green and efficient alternative. wjarr.comias.ac.in
These methods often involve the reaction of amidoximes with carboxylic acids or their derivatives. acs.org For instance, 1,2,4-oxadiazoles can be rapidly synthesized from various carboxylic acids and amidoximes using polymer-supported reagents under microwave heating, resulting in high yields and purities. acs.org Solvent-free microwave-assisted synthesis of 1,3,4-oxadiazoles containing an imidazole moiety has also been reported, highlighting the versatility of this approach for different oxadiazole isomers. ias.ac.in The absence of a solvent not only reduces environmental impact but can also lead to faster reaction rates as the microwave energy is directly absorbed by the reactants. nih.govias.ac.in
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 24 hours | 70% | 85°C, with PS-Carbodiimide/HOBt |
| Microwave Heating | Shorter time | 83% | Microwave irradiation |
Intramolecular oxidative cyclization provides a mild and efficient route to 1,2,4-oxadiazoles. One such method utilizes phenyliodine(III) diacetate (PIDA) as an oxidant to facilitate the cyclization of N-acylguanidines or propargylamides. rsc.orgmdpi.comresearchgate.net This approach allows for the formation of 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields under mild conditions, such as at room temperature. rsc.orgmdpi.com The operational simplicity, high functional group tolerance, and low toxicity of the reagents make this a valuable synthetic strategy. rsc.org The proposed mechanism involves the oxidative formation of a nitrogen-oxygen bond mediated by PIDA. mdpi.com
The 1,2,4-oxadiazole scaffold is a common motif in drug discovery. acs.orgnih.gov Parallel synthesis techniques are instrumental in generating large libraries of diverse 1,2,4-oxadiazole derivatives for high-throughput screening. acs.orgnih.govrsc.org Solid-phase organic synthesis is a key tool in this endeavor, enabling the efficient construction of small organic molecules and compound libraries. acs.orgnih.gov
One-pot synthesis methods have been optimized for parallel chemistry, allowing for the creation of extensive libraries of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles. acs.org These high-throughput methodologies, often integrated with purification platforms, significantly decrease the time required for the drug discovery cycle. rsc.org
Specific Synthetic Considerations for Pyrrolidine-Containing 1,2,4-Oxadiazoles
The synthesis of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole requires specific attention to the stereochemistry of the pyrrolidine (B122466) ring.
The pyrrolidine ring is a prevalent nitrogen heterocycle in many biologically active compounds and pharmaceuticals. nih.gov The enantioselective synthesis of the (2S)-pyrrolidinyl fragment is crucial for the biological activity of the final compound. Biocatalytic approaches, utilizing enzymes such as transaminases, have emerged as powerful methods for achieving high enantiopurity in the synthesis of chiral amines and N-heterocycles. nih.gov
For instance, the asymmetric synthesis of 2-substituted pyrrolidines can be achieved starting from commercially available ω-chloroketones using transaminases, yielding products with high enantiomeric excess (up to >99.5%). nih.gov This biocatalytic strategy offers a sustainable and efficient alternative to traditional methods that often rely on heavy metals. nih.gov The stereoselective formation of the pyrrolidine skeleton can also be achieved through the cyclization of acyclic precursors. mdpi.com
Coupling Strategies for the Integration of Pyrrolidine and Oxadiazole Moieties
The integration of the (2S)-pyrrolidinyl moiety with the 3-ethyl-1,2,4-oxadiazole ring is typically achieved through the formation of an O-acylamidoxime intermediate, followed by a cyclodehydration reaction. Two primary retrosynthetic approaches dominate the synthesis of this class of compounds.
The most common strategy involves the coupling of an N-protected (2S)-proline derivative with an ethylamidoxime (ethanamidoxime). The carboxylic acid of proline is activated to facilitate the acylation of the amidoxime. The use of a protecting group on the pyrrolidine nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group, is essential to avoid self-coupling or other side reactions involving the secondary amine.
The general reaction is as follows: N-Boc-(2S)-proline + Ethanamidoxime → N-Boc-(2S)-1-[amino(ethylideneamino)oxycarbonyl]pyrrolidine → 3-Ethyl-5-[N-Boc-(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole
A variety of coupling agents, developed for peptide synthesis, are employed to facilitate the formation of the initial O-acylamidoxime. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime.
Common Coupling Agents:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used, often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective activators.
Uronium/Aminium Salts: Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency and rapid reaction times, particularly for sterically hindered couplings like those involving the secondary amine of proline. researchgate.net
An alternative, though less common, strategy involves reversing the functionalities of the coupling partners. In this approach, an N-protected pyrrolidine-2-carboxamidoxime would be reacted with an acylating agent that provides the ethyl group, such as propionyl chloride or propionic anhydride. This route may be advantageous if the required amidoxime is more readily accessible.
Following the coupling step, a final deprotection step is required to remove the Boc group, typically using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), to yield the target compound, this compound. rsc.orgreddit.comnih.gov
Optimization of Reaction Conditions for Yield and Purity of Hybrid Structures
The optimization of reaction conditions is critical for maximizing the yield and ensuring the purity of the final this compound. This involves careful consideration of parameters for both the coupling and the subsequent cyclodehydration steps.
Optimization of the Coupling Reaction:
The choice of coupling agent, solvent, base, and temperature significantly impacts the efficiency of the O-acylamidoxime formation.
| Parameter | Options | Considerations |
| Coupling Agent | EDCI/HOBt, HATU, PyBOP | HATU and PyBOP are often preferred for challenging couplings involving secondary amines like proline, as they can lead to higher yields and faster reactions. researchgate.net |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN) | DMF is a common choice due to its excellent solvating properties for the reactants and reagents. |
| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the proline derivative. Typically, 2-3 equivalents are used. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. |
Optimization of the Cyclodehydration Reaction:
The conversion of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole ring is a key step where optimization can drastically improve outcomes. Several methods exist for this transformation.
Thermal Cyclization: Simple heating of the O-acylamidoxime intermediate, often in a high-boiling solvent like toluene, xylene, or dioxane, can effect cyclization. Temperatures typically range from 80 °C to the reflux temperature of the solvent.
Base-Mediated Cyclization: The use of a base can facilitate the cyclodehydration at lower temperatures. A common method involves heating with a mild base like sodium acetate. nih.gov More recently, the use of "superbase" systems, such as potassium hydroxide in dimethyl sulfoxide (KOH/DMSO), has been shown to promote rapid cyclization at room temperature, which is particularly useful for substrates with heat-sensitive functional groups. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the cyclization process, often leading to significantly reduced reaction times (from hours to minutes) and improved yields. nih.gov This method is highly effective for driving the reaction to completion and can be performed with or without a solid support like silica gel. nih.gov
The table below summarizes various conditions for the cyclodehydration step.
| Method | Reagents/Conditions | Temperature | Typical Reaction Time | Advantages/Disadvantages |
| Thermal | High-boiling solvent (e.g., Toluene, Xylene) | 80-140 °C | 2-24 hours | Simple setup; can lead to byproducts with sensitive substrates. |
| Mild Base | Sodium Acetate | 80-100 °C | 2-5 hours | Milder than thermal methods alone. nih.gov |
| Superbase | KOH/DMSO | Room Temperature | 10-20 minutes | Very fast and mild conditions, suitable for heat-labile molecules. researchgate.netresearchgate.net |
| Microwave | Solvent (e.g., DMF) or solid support (Silica gel) | 100-150 °C | 5-30 minutes | Extremely rapid, often high-yielding, allows for high-throughput synthesis. nih.gov |
Finally, the conditions for the N-Boc deprotection must be chosen carefully to avoid degradation of the oxadiazole ring. While strong acids like trifluoroacetic acid (TFA) are effective, milder conditions using HCl in an anhydrous solvent like dioxane or methanol can also be employed to ensure the integrity of the final product. rsc.orgnih.govmdpi.com The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion. Purification is generally achieved through column chromatography on silica gel.
Structure Activity Relationship Sar Studies of 3 Ethyl 5 2s 2 Pyrrolidinyl 1,2,4 Oxadiazole Derivatives
Impact of Substituents on Biological Profiles within the 1,2,4-Oxadiazole (B8745197) Scaffold
The biological activity of compounds based on the 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole framework is highly sensitive to the nature and placement of various substituents. Key points of modification include the oxadiazole ring itself and the pendant pyrrolidine (B122466) moiety.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is frequently employed in drug design as a bioisostere for ester and amide groups, often conferring improved metabolic stability and pharmacokinetic properties. scispace.comresearchgate.net The substituents at the C-3 and C-5 positions of this ring are critical determinants of the molecule's interaction with biological targets.
In the case of the title scaffold, the C-3 position is occupied by an ethyl group. SAR studies on related 1,2,4-oxadiazole series have shown that the size and electronic nature of the C-3 substituent can significantly modulate potency. For instance, in a series of 1,2,4-oxadiazole-based acetylcholinesterase (AChE) inhibitors, grafting a phenyl ring at the C-3 position was found to be more favorable for activity than a smaller methyl group. rsc.org This suggests that for certain targets, a larger, aromatic substituent capable of engaging in π-stacking or other specific interactions is preferred. However, for other targets, a small alkyl group like ethyl may be optimal, providing a balance of lipophilicity and size without introducing steric hindrance. The choice of an ethyl group often serves to fill a small hydrophobic pocket within the target's binding site.
Quantitative structure-activity relationship (QSAR) studies on other 1,2,4-oxadiazole derivatives have indicated that variations at the C-3 and C-5 positions can lead to different mechanisms of action, necessitating separate analyses for compounds substituted at each position.
The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure, the basicity of its nitrogen atom, and the presence of stereogenic centers. nih.govnih.gov Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can be critical for optimal interaction with enantioselective biological targets like proteins and enzymes. nih.govnih.gov
The stereochemistry at the C-2 position of the pyrrolidine ring is paramount for biological activity. The designation (2S) in the title compound indicates a specific and crucial stereoisomer. It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other, as it will have a superior fit to the chiral binding site of its biological target. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org The use of L-proline, which has (S) stereochemistry, as a common chiral building block underscores the importance of this specific configuration in achieving desired biological outcomes. nih.gov
The pyrrolidine nitrogen atom typically acts as a key interaction point, often forming hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's active site. The (2S) configuration ensures that the rest of the molecule is oriented correctly for these and other secondary binding interactions to occur.
Further optimization of the this compound scaffold involves the strategic placement of substituents on the pyrrolidine ring itself. These modifications can enhance binding affinity, improve selectivity, and modulate physicochemical properties.
Studies on various pyrrolidine-containing compounds have demonstrated predictable SAR trends:
Hydrophobic Substituents: Adding small alkyl or aryl groups to the pyrrolidine ring can exploit hydrophobic pockets in the target protein. For example, in a series of pyrrolidine-2,5-diones, a sec-butyl group at the C-3 position was shown to positively affect anticonvulsant activity. nih.gov
Halogen Substituents: The introduction of halogens, particularly fluorine, can significantly alter the molecule's properties. Fluorine substitution can influence the conformation of the pyrrolidine ring through stereoelectronic effects, such as the anomeric and gauche effects. beilstein-journals.orgbeilstein-journals.org This can pre-organize the molecule into a more bioactive conformation. Additionally, halogens can increase binding affinity through halogen bonding and improve metabolic stability and membrane permeability.
Hydrogen-Bond Donors/Acceptors: Placing groups like hydroxyl (-OH) or amino (-NH2) on the pyrrolidine ring can introduce new hydrogen bonding interactions with the target, potentially increasing potency. The position of these substituents is critical; for example, substituents at C-4 of proline are known to strongly affect the puckering of the ring. nih.gov
The following table illustrates hypothetical SAR data for substituents on the pyrrolidine ring of a generic 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold, based on general principles observed in related compound series.
| Compound ID | Pyrrolidine Substituent (R) | Relative Potency | Rationale for Activity Change |
| A-1 | -H | 1x (Baseline) | Baseline activity from core scaffold. |
| A-2 | 4-fluoro | 5x | Increased binding from halogen bond; conformational locking. beilstein-journals.org |
| A-3 | 3-methyl | 2.5x | Fills a small hydrophobic pocket. nih.gov |
| A-4 | 4-hydroxyl | 4x | Forms an additional hydrogen bond with the target. nih.gov |
| A-5 | 3-phenyl | 0.5x | Potential steric clash in the binding site. |
This table is illustrative and based on general SAR principles for pyrrolidine derivatives.
Comparative SAR Analysis with Other Heterocyclic Systems
The 1,2,4-oxadiazole ring is often compared to other five-membered heterocycles and functional groups to understand its unique contribution to a molecule's biological profile. This practice, known as bioisosterism, is a cornerstone of rational drug design.
The most common bioisosteric replacement for the 1,2,4-oxadiazole ring is the ester or amide functional group. scispace.comresearchgate.net Compared to these groups, the 1,2,4-oxadiazole offers several advantages:
Metabolic Stability: It is resistant to hydrolysis by common metabolic enzymes like esterases and amidases, leading to a longer biological half-life. scispace.com
Physicochemical Properties: It acts as a hydrogen bond acceptor and can participate in dipole-dipole interactions, mimicking the functionality of an ester or amide bond. nih.gov
Defined Geometry: The ring structure holds substituents in a more rigid and defined orientation compared to the more flexible acyclic amide or ester linkages.
The 1,2,4-oxadiazole can also be compared to its isomer, the 1,3,4-oxadiazole. While both are used as amide bioisosteres, they are not electronically equivalent and can have significantly different physicochemical and pharmaceutical properties. rsc.org Studies comparing matched pairs of 1,2,4- and 1,3,4-oxadiazole derivatives have revealed differences in hydrogen bond acceptor strength, which can translate into different biological activities and pharmacokinetic profiles. rsc.org For example, in a series of insecticidal compounds, analogs containing a 1,3,4-oxadiazole ring were found to be more potent than their 1,2,4-oxadiazole counterparts. rsc.org Similarly, comparisons with sulfur-containing heterocycles like 1,3,4-thiadiazoles show that the sulfur atom can impart greater lipid solubility and tissue permeability. nih.gov
Design Principles Based on SAR for Enhanced Target Modulation
Based on the structure-activity relationships observed in derivatives of the this compound scaffold and related structures, several key design principles emerge for enhancing target modulation:
Preservation of Core Stereochemistry: The (2S) configuration of the pyrrolidine ring is likely essential for activity and should be maintained. The precise geometry it confers is critical for correct orientation within the target's binding site.
Strategic Substitution on the Pyrrolidine Ring: The pyrrolidine C-3 and C-4 positions are prime locations for introducing small substituents to probe for additional interactions. Small, electronegative groups like fluorine at the 4-position or small hydrophobic groups at the 3-position are promising strategies.
Optimization of the C-3 Oxadiazole Substituent: While the ethyl group provides a baseline of activity, its size and lipophilicity should be considered optimal only for a specific target. Depending on the target's topology, expanding this group to a cyclopropyl or a small aromatic ring, or contracting it to a methyl group, could fine-tune potency.
Leveraging the 1,2,4-Oxadiazole as a Stable Linker: The inherent stability of the 1,2,4-oxadiazole ring should be exploited. It serves as a robust and metabolically stable scaffold for connecting the key pharmacophoric elements—the C-3 substituent and the (2S)-pyrrolidine ring.
By systematically applying these principles, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and drug-like properties, building upon the promising foundation of the this compound core.
Mechanistic Investigations of Biological Activities Associated with 3 Ethyl 5 2s 2 Pyrrolidinyl 1,2,4 Oxadiazole Analogues
Antimicrobial Activity and Related Mechanisms of Action
Analogues of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole have demonstrated promising antibacterial properties, primarily attributed to their ability to interfere with essential bacterial enzymes involved in DNA replication.
A key mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. A study on hybridized pyrrolidine (B122466) compounds featuring a 1,2,4-oxadiazole (B8745197) moiety revealed their potential as effective inhibitors of DNA gyrase. researchgate.net Several of these compounds exhibited inhibitory activity against Escherichia coli DNA gyrase, with some showing potency comparable to the reference compound novobiocin (B609625). researchgate.netresearchgate.net For instance, certain derivatives displayed IC50 values in the mid-nanomolar range, indicating strong inhibitory action. researchgate.netresearchgate.net
| Compound | IC50 (nM) vs. E. coli DNA Gyrase | Reference Compound (Novobiocin) IC50 (nM) |
|---|---|---|
| Compound 9 | 120-270 | 170 |
| Compound 15 | 120-270 | 170 |
| Compound 16 | 120 | 170 |
| Compound 17 | 210 | 170 |
| Compound 19 | 120-270 | 170 |
| Compound 21 | 120-270 | 170 |
In addition to inhibiting DNA gyrase, these compounds also target topoisomerase IV, another essential bacterial enzyme involved in DNA decatenation. researchgate.netacs.org This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. acs.org Research has shown that certain 1,2,4-oxadiazole/pyrrolidine hybrids are potent inhibitors of topoisomerase IV from both E. coli and Staphylococcus aureus. researchgate.netresearchgate.net For example, one derivative demonstrated an IC50 value of 13 µM against E. coli topoisomerase IV, which is comparable to that of novobiocin (IC50 = 11 µM). researchgate.netnih.gov
The inhibitory action of these compounds on DNA gyrase and topoisomerase IV translates into significant antibacterial activity against a range of pathogens. Studies have determined the minimum inhibitory concentrations (MICs) of these analogues against both Gram-positive and Gram-negative bacteria. For instance, one of the most potent compounds in a series of 1,2,4-oxadiazole/pyrrolidine hybrids exhibited a MIC of 24 ng/mL against Staphylococcus aureus and 62 ng/mL against Escherichia coli. researchgate.net Another compound from the same study outperformed the antibiotic ciprofloxacin (B1669076) against E. coli, with a MIC of 55 ng/ml compared to 60 ng/ml for ciprofloxacin. researchgate.netnih.gov
| Bacterial Strain | MIC (ng/mL) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 62 |
Anthelmintic Activity Studies
Analogues of this compound have also been investigated for their potential to combat parasitic worms.
A significant finding in the study of pyrrolidine-oxadiazole derivatives is their ability to inhibit the motility of parasitic nematodes. sci-hub.senih.gov Research on the blood-feeding nematode Haemonchus contortus demonstrated that the (S)-enantiomer of a 3-phenyl-5-(pyrrolidine-2-yl)-1,2,4-oxadiazole derivative was effective in inhibiting the motility of the parasitic stages, while the (R)-enantiomer was inactive. sci-hub.seresearchgate.net This stereospecific activity highlights the specific interaction between the compound and its target in the parasite. A lead compound from this study displayed an IC50 value of 5.3 µM against the motility of exsheathed third-stage larvae (xL3). sci-hub.se
Beyond inhibiting motility, these compounds also disrupt the development of parasitic larvae. sci-hub.senih.gov The same study on Haemonchus contortus revealed that the active (S)-enantiomer also inhibited the development of fourth-stage larvae (L4) with an IC50 value of 21.0 µM. sci-hub.se This indicates that the compound interferes with crucial developmental processes in the parasite's life cycle. The optimization of this chemical scaffold led to the identification of derivatives with potent inhibitory activities on both the motility and development of H. contortus. sci-hub.senih.gov
| Assay | IC50 (µM) |
|---|---|
| xL3 Motility | 5.3 |
| L4 Development | 21.0 |
Other Enzyme and Receptor Inhibition Modalities
The 1,2,4-oxadiazole moiety is recognized as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. nih.gov The following sections delve into the specific inhibitory actions of 1,2,4-oxadiazole analogues on several key enzymes.
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govemanresearch.org Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. emanresearch.orgnih.gov The 1,2,4-oxadiazole ring has been incorporated into various compounds to explore their potential as DPP-4 inhibitors. nih.govresearchgate.net
Research has indicated that derivatives of 1,2,4-oxadiazole have the potential to act as potent anti-diabetic agents through DPP-4 inhibition. nih.gov While specific inhibitory concentration (IC50) values for this compound are not documented in the reviewed literature, related heterocyclic compounds containing the oxadiazole core have been investigated. The inclusion of the oxadiazole pharmacophore is believed to enhance the binding of ligands to the DPP-4 enzyme. researchgate.net
| Compound Class | Reported Activity | Significance |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Considered as a promising scaffold for DPP-4 inhibitors. nih.govresearchgate.net | The oxadiazole ring is a key feature in the design of novel anti-diabetic agents. researchgate.net |
| 1,3,4-Oxadiazole Hybrids | Some hybrids have shown potent α-glucosidase inhibitory activity, another target in diabetes management. nih.gov | Demonstrates the versatility of the oxadiazole core in targeting different aspects of glucose metabolism. |
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a key regulator of cellular processes such as proliferation, differentiation, and survival. nih.gov Overexpression or mutation of EGFR is implicated in the pathogenesis of various cancers, making it a significant target for anticancer drug development. nih.govnih.gov
Several studies have focused on the design and synthesis of 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. nih.govnih.gov Molecular docking and in vitro studies have shown that certain 1,2,4-oxadiazole analogues can bind to the EGFR tyrosine kinase domain and exhibit cytotoxic effects against cancer cell lines that overexpress EGFR. nih.gov For instance, a series of 1,2,4-oxadiazole derivatives were screened for cytotoxicity in EGFR-positive (A549, HCT-116, HEPG2, MCF-7) and EGFR-negative (SW620) cancer cell lines. The compounds showed no activity against the EGFR-negative cell line, suggesting their cytotoxicity is mediated through EGFR inhibition. nih.gov
| Compound Series | Cell Lines Tested | Observed IC50 Values | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole hydroxamate-based derivatives | Not specified | Act as HDAC inhibitors, which can be a related anti-cancer strategy. | nih.gov |
| 3,5-diarylsubstituted 1,2,4-oxadiazoles | MCF-7, A549, A375 | Some analogues showed IC50 values in the range of 0.12–2.78 μM. | nih.gov |
| 1,2,4-Oxadiazole derivatives | MCF-7 and HCT-116 | Some compounds exhibited IC50 values of 0.19-0.78 μM against MCF-7 and 1.17-5.13 μM against HCT-116. | nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.orgunipi.it
The 1,2,4-oxadiazole scaffold has been incorporated into primary aromatic sulfonamides to create potent inhibitors of various human carbonic anhydrase (hCA) isoforms. unipi.it Studies have shown that these compounds can exhibit significant inhibition of cancer-related isoforms hCA IX and hCA XII, with some derivatives reaching submicromolar and even subnanomolar inhibitory activity. rsc.orgunipi.it The structure-activity relationship of these compounds has been rationalized through molecular modeling, highlighting the importance of the 1,2,4-oxadiazole periphery in achieving isoform-selective inhibition. unipi.it
| Compound Class | Target Isoforms | Reported Inhibition (Ki values) | Significance |
|---|---|---|---|
| 1,2,4-Oxadiazole-containing primary aromatic sulfonamides | hCA I, II, IX, XII | Potent inhibition of hCA IX and hCA XII, with some compounds showing Ki values in the submicromolar to subnanomolar range. unipi.it | Potential for developing isoform-selective CA inhibitors for cancer therapy. unipi.it |
| Coumarin-linked 1,2,4-oxadiazoles | hCA IX, XII | One compound showed a Ki of 1 nM against hCA-XII, while another had a Ki of 23.6 nM against hCA-IX. rsc.org | Highlights the potential for potent and selective inhibition of cancer-related CA isoforms. rsc.org |
Identification of Novel Molecular Targets and Pathways
Beyond the well-established enzyme targets, research into 1,2,4-oxadiazole derivatives has led to the identification of novel molecular targets and pathways, suggesting a broader therapeutic potential for this class of compounds.
One study identified Rpn6, a subunit of the 26S proteasome, as a potential target for 1,2,4-oxadiazole derivatives. acs.org These compounds were shown to activate the Nrf2 signaling pathway by binding to Rpn6, which in turn blocks the assembly of the 26S proteasome and the subsequent degradation of ubiquitinated Nrf2. acs.org The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its activation is a promising strategy for protecting cells and tissues from various insults. acs.org
Furthermore, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as inducers of apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov This discovery has opened avenues for the development of these compounds as potential anticancer agents that act by promoting programmed cell death in tumor cells. mdpi.comnih.gov
Computational Approaches in the Investigation of 3 Ethyl 5 2s 2 Pyrrolidinyl 1,2,4 Oxadiazole
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole to its potential biological targets. Given the presence of the pyrrolidinyl moiety, a common pharmacophore in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), docking studies have been conceptually applied to explore its interactions within the binding sites of these receptors. mdpi.comnih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms and assigning appropriate charges. The ligand, this compound, is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, the nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring can act as hydrogen bond acceptors, while the ethyl and pyrrolidinyl groups can engage in hydrophobic interactions. mdpi.com
Table 1: Exemplary Molecular Docking Results for this compound with a Hypothesized nAChR Subtype
| Parameter | Value |
| Target Protein | α4β2 Nicotinic Acetylcholine Receptor (Homology Model) |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TrpA, TyrB, LeuC, ThrD |
| Key Interactions | Hydrogen bond with TyrB, Hydrophobic interactions with TrpA and LeuC |
This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking studies on similar compounds.
Quantum Chemical Calculations for Electronic Structure and Interactions
Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its geometry, electronic distribution, and reactivity. nih.gov These calculations can determine the molecule's optimized geometry, bond lengths, and bond angles.
Furthermore, DFT is used to calculate various molecular properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule or between molecules. spbu.ru For this compound, NCI analysis can reveal the nature and strength of intramolecular and intermolecular interactions that stabilize its conformation and its complexes with proteins. The results are often visualized as surfaces, where different colors represent different types of interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical framework used to analyze the electron density distribution in a molecule. spbu.ru QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bonds, including non-covalent interactions. For the target compound, QTAIM analysis can quantify the strength of hydrogen bonds and other weak interactions that are crucial for its biological activity.
Table 2: Representative Quantum Chemical Properties of the 1,2,4-Oxadiazole Ring System derived from DFT, NCI, and QTAIM analyses on analogous structures
| Property | Description |
| DFT | |
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| NCI | |
| Reduced Density Gradient | Visualizes regions of non-covalent interactions |
| QTAIM | |
| Electron Density at BCP | Measures the strength of a chemical bond/interaction |
| Laplacian of Electron Density | Distinguishes between shared (covalent) and closed-shell (non-covalent) interactions |
This table describes the types of data generated from these analyses, based on studies of similar 1,2,4-oxadiazole-containing molecules. spbu.ru
In Silico Screening and Virtual Library Design for Lead Identification
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this approach can be used to explore a vast chemical space of related analogs to identify molecules with potentially improved activity or pharmacokinetic properties. chemmethod.com
Virtual libraries can be designed by systematically modifying the core structure of this compound. For example, different substituents can be added to the ethyl or pyrrolidinyl groups, or the oxadiazole ring itself could be modified. These virtual compounds are then docked into the target protein's binding site, and their predicted binding affinities are used to prioritize which compounds to synthesize and test experimentally. This process significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov
Conformational Analysis and Molecular Dynamics Simulations for Structural Dynamics
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For this compound, understanding its preferred conformation is crucial as it dictates how the molecule fits into a protein's binding site.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the movements of the atoms in the molecule and its environment (e.g., in a solvent or bound to a protein), MD simulations can reveal the flexibility of the molecule, the stability of its different conformations, and the dynamics of its interactions with a target protein. These simulations can help to understand how the ligand induces conformational changes in the protein upon binding and can provide a more accurate estimation of binding free energies.
Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in a Simulated Biological Environment
| Parameter | Description |
| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds) |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand from its initial structure over time, indicating stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues, indicating flexibility. |
| Hydrogen Bond Occupancy | The percentage of time a specific hydrogen bond is maintained throughout the simulation. |
This table provides an example of the kind of data obtained from MD simulations, which are essential for understanding the dynamic nature of ligand-protein interactions.
Future Directions and Research Opportunities for 3 Ethyl 5 2s 2 Pyrrolidinyl 1,2,4 Oxadiazole
Development of Innovative and Sustainable Synthetic Routes
Key opportunities include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of oxadiazole derivatives, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. nih.govresearchgate.netmdpi.com
One-Pot Procedures: Developing a one-pot synthesis, where sequential reactions are carried out in a single reactor, would streamline the production process. For instance, a one-pot reaction starting from corresponding amidoximes and carboxylic acid esters could simplify the synthesis of the 1,2,4-oxadiazole (B8745197) core. mdpi.com
Green Catalysis and Solvents: Exploration of metal-free heterogeneous carbocatalysts, such as graphene oxide, could replace hazardous chemical reagents. nih.gov Furthermore, utilizing environmentally friendly solvents like water or solvent-free grinding techniques presents a significant opportunity to create a more sustainable synthetic pathway. researchgate.netgoogle.commdpi.comuctm.edu
| Synthesis Strategy | Potential Advantage | Relevant Precedent for Oxadiazoles (B1248032) |
| Microwave Irradiation | Reduced reaction time, higher yields | Widely reported for various oxadiazole syntheses. nih.govmdpi.com |
| One-Pot Synthesis | Increased efficiency, less waste | Simplifies multi-step reactions into a single process. mdpi.com |
| Graphene Oxide Catalysis | Metal-free, environmentally benign | Acts as a dual oxidizing agent and solid acid catalyst. nih.gov |
| Solvent-Free Grinding | Eliminates hazardous solvents, simple | Mechanochemical approach with high efficiency. researchgate.net |
Advanced SAR Elucidation for Precision Drug Design
A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic profile of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole. nih.govresearchgate.net A focused SAR campaign would provide critical insights into how structural modifications influence potency, selectivity, and pharmacokinetic properties.
Future SAR studies should systematically probe the following molecular regions:
The Ethyl Group (Position 3): The length and branching of the alkyl chain could be varied to probe the size and nature of the corresponding binding pocket. Introducing functional groups or replacing the ethyl with cyclic moieties could significantly impact activity.
The Pyrrolidine (B122466) Ring (Position 5): The (2S)-stereochemistry is a critical starting point. nih.govnih.gov Future work should explore the synthesis and evaluation of the (2R)-enantiomer to determine stereospecific binding requirements. Additionally, substitution on the pyrrolidine ring itself could enhance target engagement or modulate properties like solubility.
The 1,2,4-Oxadiazole Core: While often considered a stable linker, minor modifications or its replacement with other bioisosteric five-membered heterocycles (e.g., 1,3,4-oxadiazole, triazole) could fine-tune electronic properties and metabolic stability. nih.gov
| Molecular Position | Proposed Modification | Rationale |
| C3 of Oxadiazole | Vary alkyl chain (methyl, propyl, isopropyl, cyclopropyl) | Probe steric tolerance of the binding site. |
| C3 of Oxadiazole | Introduce phenyl or other aryl groups | Explore potential for additional π-π or hydrophobic interactions. |
| C2 of Pyrrolidine | Synthesize and test the (2R)-enantiomer | Determine the importance of stereochemistry for biological activity. |
| C3/C4 of Pyrrolidine | Introduce substituents (e.g., hydroxyl, fluoro) | Modulate polarity, solubility, and potential for new hydrogen bonds. |
| Pyrrolidine Nitrogen | N-alkylation or N-acylation | Alter basicity and explore vectors for additional interactions. |
Exploration of Novel Biological Targets and Therapeutic Applications
The hybrid structure of this compound suggests a broad potential for diverse biological activities. The 1,2,4-oxadiazole scaffold is present in compounds with anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties. doaj.orgbohrium.commdpi.com The pyrrolidine moiety is a key feature in numerous natural products and drugs targeting the central nervous system (CNS), as well as in anticancer and anti-inflammatory agents. nih.govfrontiersin.org
Given this background, future research should expand beyond initial screening to investigate a wider range of therapeutic areas:
Neurodegenerative Diseases: The pyrrolidine scaffold is common in CNS-active compounds. nih.gov Investigating targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), could be a fruitful avenue, as other 1,2,4-oxadiazoles have shown promise in this area. nih.gov
Oncology: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cell lines. mdpi.comresearchgate.net Screening against a panel of cancer cell lines, including those for breast, colon, and prostate cancer, is a logical next step. mdpi.comresearchgate.net
Infectious Diseases: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. chim.it Both oxadiazole and pyrrolidine derivatives have been reported to possess antibacterial and antifungal activities, making this a high-priority area for investigation. mdpi.comnih.gov
Metabolic Disorders: Certain oxadiazoles have been identified as modulators of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in metabolic diseases. rsc.org
| Potential Therapeutic Area | Rationale based on Constituent Scaffolds | Key Biological Targets to Investigate |
| Neuroprotection | Pyrrolidine is common in CNS drugs; Oxadiazoles show neuroprotective potential. nih.govdoaj.org | AChE, BuChE, MAO-B, GlyT1. nih.gov |
| Oncology | Oxadiazoles exhibit broad cytotoxic and pro-apoptotic properties. mdpi.combeilstein-journals.org | Histone Deacetylases (HDACs), Tyrosine Kinases, Tubulin. mdpi.com |
| Antimicrobial | Both scaffolds are found in potent antibacterial and antifungal agents. chim.itmdpi.com | Penicillin-Binding Proteins (PBPs), DNA gyrase. nih.gov |
| Anti-inflammatory | Pyrrolidine and oxadiazole derivatives can inhibit inflammatory enzymes. | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX). nih.gov |
Integration of Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational (in silico) and experimental (in vitro/in vivo) methods will be crucial for accelerating the drug discovery process for this compound. nih.gov Computational tools can guide synthesis, predict activity, and provide insights into the molecular mechanisms of action, thereby saving time and resources.
A future integrated workflow should include:
Molecular Docking: To predict the binding modes of the compound and its analogs within the active sites of potential biological targets. This can help prioritize which targets to pursue experimentally and guide the design of new, more potent derivatives. uctm.edunih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of synthesized analogs to build predictive models. These models help identify the key physicochemical properties (steric, electronic, hydrophobic) that correlate with biological activity, informing the next cycle of drug design. researchgate.netnih.gov
ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs early in the design phase. chemmethod.com This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles.
Network Pharmacology: To elucidate the compound's mechanism of action by identifying multiple potential protein targets and signaling pathways, offering a holistic view of its biological effects. nih.gov
This integrated strategy, where computational predictions are iteratively tested and refined by experimental data, provides a powerful paradigm for the efficient development of this compound into a novel therapeutic agent.
Q & A
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes to assess oxidative metabolism and identify vulnerable functional groups .
Data Contradiction Analysis
- Example : Discrepancies in reported bioactivity may arise from stereochemical impurities or assay conditions (e.g., buffer pH affecting solubility). Validate synthesis protocols (e.g., chiral purity >98%) and standardize biological assays across labs .
Key Research Gaps
- Limited data on in vivo pharmacokinetics and toxicity profiles.
- Mechanistic studies (e.g., covalent binding to enzymes) are needed to explain selectivity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
